![molecular formula C8H4ClF3N2 B181769 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- CAS No. 115127-52-1](/img/structure/B181769.png)

3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

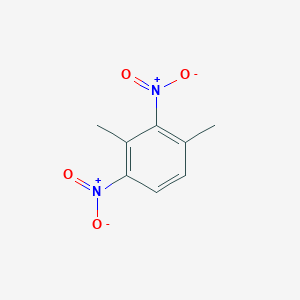

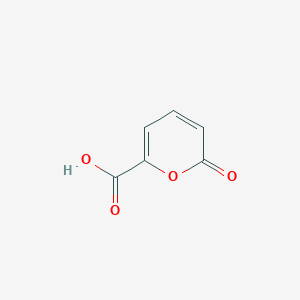

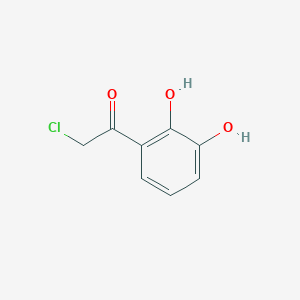

3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is a type of diazirine reagent . Diazirine reagents are known for their ability to readily generate carbenes upon photochemical, thermal, or electrical stimulation . Because of this, they have emerged as privileged tools in applications ranging from biological target identification and proteomics through to polymer crosslinking and adhesion .

Synthesis Analysis

The synthesis of diazirine compounds often involves the use of photochemical, thermal, or electrical stimulation . For example, a compound with two photoreactive groups was synthesized by the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in DMSO .Molecular Structure Analysis

The molecular structure of 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is characterized by the presence of a diazirine group, which is a three-membered ring containing two nitrogen atoms and one carbon atom .Chemical Reactions Analysis

Diazirine reagents, including 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-, can undergo rapid insertion into any nearby C–H, O–H or N–H bond . This property makes them useful in a variety of applications, including biological target identification, proteomics, polymer crosslinking, and adhesion .Physical And Chemical Properties Analysis

Diazirines are generally stable under commonly used synthetic reaction conditions, including strong Brønsted and Lewis acids . They can be readily activated using light (ca. 350-365 nm), heat (typically 110-130°C), or electrical stimulation .Mécanisme D'action

Orientations Futures

The future of diazirine reagents like 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- looks promising. Researchers are continuously exploring their properties and finding new applications for them . For instance, the ability to vary the activation energy and activation temperature of aryl diazirines through the rational manipulation of electronic properties is a significant development . This could lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers .

Propriétés

IUPAC Name |

3-chloro-3-[4-(trifluoromethyl)phenyl]diazirine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIULBWQOACIEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557548 |

Source

|

| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115127-52-1 |

Source

|

| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)

![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)